Cas no 89967-09-9 (Ethanone, 1-(2-phenyl-4-pyrimidinyl)-, oxime)

Ethanone, 1-(2-phenyl-4-pyrimidinyl)-, oxime structure
89967-09-9 structure
Product name:Ethanone, 1-(2-phenyl-4-pyrimidinyl)-, oxime
CAS No:89967-09-9
MF:C12H11N3O
MW:213.235242128372
CID:584593
PubChem ID:127261249

Ethanone, 1-(2-phenyl-4-pyrimidinyl)-, oxime Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2-phenyl-4-pyrimidinyl)-, oxime
    • 6-(1-nitrosoethylidene)-2-phenyl-1H-pyrimidine
    • 89967-09-9
    • Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime
    • Inchi: InChI=1S/C12H11N3O/c1-2-14-16-11-8-9-13-12(15-11)10-6-4-3-5-7-10/h2-9H,1H3/b14-2+
    • InChI Key: FHSLLHQPQAORHF-JLZUIIAYSA-N
    • SMILES: CC=NOC1=NC(=NC=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 213.090211983g/mol
  • Monoisotopic Mass: 213.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.4Ų
  • XLogP3: 2.1

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